2-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is an organic compound that features a methoxyphenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Acylation Reaction: The tetrazole derivative is then acylated with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-[3-(1H-imidazol-1-yl)phenyl]acetamide
- 2-(4-methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)phenyl]acetamide
- 2-(4-methoxyphenyl)-N-[3-(1H-triazol-1-yl)phenyl]acetamide
Uniqueness
2-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to mimic carboxylate groups makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors and receptor antagonists.
Properties
Molecular Formula |
C16H15N5O2 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H15N5O2/c1-23-15-7-5-12(6-8-15)9-16(22)18-13-3-2-4-14(10-13)21-11-17-19-20-21/h2-8,10-11H,9H2,1H3,(H,18,22) |
InChI Key |
YIDZMJVWIJQAQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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